XAV-939

Overview

Description

XAV939 is a small molecule inhibitor known for its ability to inhibit tankyrase enzymes, specifically tankyrase 1 and tankyrase 2. This inhibition leads to the stabilization of axin proteins and the subsequent degradation of β-catenin, thereby blocking the Wnt/β-catenin signaling pathway . This compound has garnered significant attention due to its potential therapeutic applications in various diseases, including cancer and myocardial infarction .

Mechanism of Action

Target of Action

XAV-939 is a potent, small molecule inhibitor of tankyrase (TNKS) 1 and 2 . Tankyrases are part of the poly (ADP-ribose) polymerase superfamily, which are required for numerous cellular and molecular processes .

Mode of Action

By inhibiting TNKS activity, this compound increases the protein levels of the axin-GSK3β complex and promotes the degradation of β-catenin in SW480 cells . This interaction with its targets leads to the inhibition of the WNT pathway downstream actions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the WNT/β-catenin signaling pathway . By promoting the degradation of β-catenin, this compound indirectly inhibits this pathway . This results in changes in multiple signaling pathways, including TGFβ, insulin signaling, focal adhesion, estrogen metabolism, oxidative stress, RANK‐RANKL (receptor activator of nuclear factor κB ligand) signaling, Vitamin D synthesis, IL6, and cytokines and inflammatory responses .

Pharmacokinetics

It is known that this compound is soluble in dmso up to 20 mm , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of fibrosis and apoptosis, promotion of angiogenesis, reduction of myocardial infarct size, and improvement of cardiac function after myocardial infarction . In addition, this compound has been shown to enhance osteoblast differentiation of human bone marrow skeletal (mesenchymal) stromal cells .

Action Environment

It is known that this compound can be stored at room temperature, and its stability is maintained for years when stored properly .

Preparation Methods

Synthetic Routes and Reaction Conditions: XAV939 can be synthesized through a multi-step chemical processThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods: In an industrial setting, the production of XAV939 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: XAV939 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions often involve the use of polar aprotic solvents like DMSO.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives of XAV939 with different functional groups .

Scientific Research Applications

XAV939 has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study the Wnt/β-catenin signaling pathway.

Industry: Utilized in the development of new drugs targeting the Wnt/β-catenin signaling pathway.

Comparison with Similar Compounds

IWR-1: Another inhibitor of the Wnt/β-catenin signaling pathway, but with a different mechanism of action.

JW55: A tankyrase inhibitor similar to XAV939, but with different pharmacokinetic properties.

G007-LK: A potent tankyrase inhibitor with a similar mechanism of action to XAV939.

Uniqueness of XAV939: XAV939 is unique due to its high specificity for tankyrase 1 and tankyrase 2, as well as its ability to effectively stabilize axin proteins and promote β-catenin degradation. This specificity makes it a valuable tool in research and potential therapeutic applications .

Biological Activity

XAV-939 is a small molecule inhibitor primarily recognized for its role in modulating the Wnt/β-catenin signaling pathway. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly due to its ability to inhibit tumor cell proliferation and promote differentiation in specific cell types, such as osteoblasts.

This compound exerts its biological effects by inhibiting tankyrase (TNKS), an enzyme that plays a crucial role in the regulation of the Wnt signaling pathway. By binding to the catalytic poly-ADP-ribose polymerase (PARP) domain of tankyrase, this compound stabilizes Axin, a key component of the β-catenin destruction complex. This stabilization leads to the degradation of β-catenin, thereby inhibiting Wnt signaling and its downstream transcriptional activities .

Effects on Osteoblast Differentiation

Recent studies have demonstrated that this compound enhances osteoblastic differentiation from human bone marrow stem cells (hBMSCs). The compound significantly increases alkaline phosphatase (ALP) activity and mineralized matrix formation, indicating its potential utility in bone regeneration therapies. A detailed gene expression analysis revealed that treatment with this compound resulted in the upregulation of 847 mRNA transcripts associated with osteoblast differentiation and downregulation of 614 transcripts .

Table 1: Gene Expression Changes Induced by this compound

| Category | Upregulated Genes | Downregulated Genes |

|---|---|---|

| Osteoblast Differentiation | 847 | 614 |

| Inflammatory Response | Significant | N/A |

| TGFβ Signaling | Significant | N/A |

Inhibition of Cancer Cell Proliferation

This compound has been shown to inhibit the proliferation of various cancer cell lines, including small-cell lung cancer (SCLC) and neuroblastoma cells. In SCLC models, this compound treatment led to a dose-dependent reduction in cell viability, which was associated with decreased expression levels of β-catenin and cyclin D1—key regulators of cell cycle progression .

Case Study: Small-Cell Lung Cancer (SCLC)

In a study examining the effects of this compound on H446 SCLC cells:

- Treatment : Cells were treated with varying concentrations (10, 20, and 40 µM) of this compound.

- Findings :

- Significant downregulation of β-catenin and cyclin D1 was observed.

- The inhibition was not time-dependent but showed clear dose dependency.

These results suggest that this compound may serve as a promising candidate for targeted cancer therapies by specifically inhibiting Wnt/β-catenin signaling without affecting other pathways such as NF-κB or TGF-β .

Potential Synergistic Effects

Research indicates that combining this compound with other chemotherapeutic agents can yield synergistic effects. For instance, when used alongside cisplatin (DDP), low doses of this compound exhibited antagonistic effects, while higher doses resulted in enhanced efficacy against cancer cells .

Properties

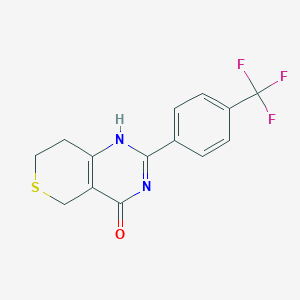

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]-3,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2OS/c15-14(16,17)9-3-1-8(2-4-9)12-18-11-5-6-21-7-10(11)13(20)19-12/h1-4H,5-7H2,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGQSVMIPOVQAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC2=C1N=C(NC2=O)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369423 | |

| Record name | 3,5,7,8-Tetrahydro-2-[4-(trifluoromethyl)phenyl]-4H-thiopyrano[4,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284028-89-3 | |

| Record name | 3,5,7,8-Tetrahydro-2-[4-(trifluoromethyl)phenyl]-4H-thiopyrano[4,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XAV 939 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.